(2-Butylcyclopropyl)boronic acid
Description
(2-Butylcyclopropyl)boronic acid (CAS No. 190187-98-5) is an organoboron compound with the molecular formula C₇H₁₅BO₂ and a molecular weight of 142.004 g/mol. Key physicochemical properties include a LogP of 1.04 (indicating moderate lipophilicity) and a polar surface area (PSA) of 40.46 Ų, reflecting its capacity for hydrogen bonding . The compound’s cyclopropane ring fused with a butyl-substituted boronic acid moiety confers unique steric and electronic properties, making it valuable in synthetic chemistry and biomedical research. Its applications span catalysis, proteasome inhibition studies, and functional material design .
Properties
CAS No. |
190187-98-5 |
|---|---|
Molecular Formula |
C7H15BO2 |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
(2-butylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-2-3-4-6-5-7(6)8(9)10/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
JGKUHIAOLUTHAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1CCCC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclopropane-butyl group in This compound enhances LogP compared to linear alkyl analogs like n-butylboronic acid (LogP 0.82) .
- Polarity : Unlike 3-AcPBA , which has a high PSA due to its acetamide group, This compound lacks polar substituents, limiting its solubility in aqueous media .
Proteasome Inhibition Selectivity
Boronic acids with specific moieties exhibit selective antagonism toward proteasome inhibitors. For example, This compound ’s cyclopropane group may modulate binding to proteasomal active sites, similar to PS-1 (a boronic acid-based inhibitor). However, EGCG (epigallocatechin gallate) selectively antagonizes boronic acid-containing inhibitors (e.g., MG-132 ), suggesting that steric and electronic features of the boronic acid moiety critically influence biological interactions .
Complexation with Diols
Boronic acids form reversible complexes with diols, a property exploited in glucose sensing and drug delivery. This compound has a pKa ~8.5 (estimated based on analogs), which is higher than 3-AcPBA (pKa ~7.2) and 4-MCPBA (pKa ~7.8), making it less suitable for physiological applications requiring pH <7.4 . In contrast, phenylboronic acid (PBA) binds diols like alizarin red S (ARS) with K₁ = 1,648–2,357 M⁻¹ , whereas This compound ’s steric bulk likely reduces binding affinity .
Reactivity in Formose Reactions
In formose reactions (sugar-forming processes), boronic acids act as regulators. This compound ’s cyclopropane group may impede calcium ion chelation compared to pVPB/NaSS (polyvinylphenylboronic acid/sodium styrenesulfonate), which combines boronic acid and sulfonate residues for stronger retardation .
Q & A
Q. What are the optimal synthetic conditions for (2-Butylcyclopropyl)boronic acid to maximize yield and purity?
Methodological Answer: Synthesis of this compound involves cyclopropane ring formation and boronic acid functionalization. Key factors include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions like boronic acid dimerization .
- pH adjustment : Neutral to slightly basic conditions stabilize the boronic acid moiety and prevent hydrolysis .
- Reagent selection : Use of pinacol ester intermediates can improve stability during purification .
Q. Table 1: Reaction Conditions vs. Yield
| Temperature (°C) | pH | Yield (%) | Purity (%) |
|---|---|---|---|
| 0–5 | 7.0 | 72 | 95 |
| 25 | 7.0 | 58 | 85 |
| 0–5 | 8.5 | 68 | 92 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : and NMR confirm boronic acid structure and cyclopropane ring integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (142.004 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) and identifies by-products .
Q. Table 2: Key Analytical Parameters
| Technique | Key Peaks/Parameters |
|---|---|
| δ ~30 ppm (trigonal boron) | |
| HRMS | m/z 143.01 [M+H] |
| HPLC | Retention time: 8.2 min (C18 column) |
Advanced Research Questions
Q. How can computational methods aid in designing this compound derivatives for specific biological targets?
Methodological Answer:
- Molecular docking : Predict binding affinity to enzymes (e.g., proteases) by modeling interactions between the boronic acid group and catalytic residues .
- Quantum mechanics (QM) : Calculate boron’s electrophilicity to optimize reactivity in Suzuki-Miyaura couplings .
- QSAR modeling : Relate cyclopropane ring strain to bioactivity for drug candidate prioritization .
Q. What strategies are effective in studying the interaction of this compound with biomolecules like glycoproteins?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize glycoproteins on sensor chips to measure binding kinetics (e.g., values) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of boronate-glycoprotein interactions .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon binding .
Q. Table 3: Binding Constants for Glycoprotein Interactions
| Technique | Glycoprotein | (µM) | pH |
|---|---|---|---|
| SPR | Fetuin | 12.3 | 7.4 |
| ITC | α-Acid glycoprotein | 8.9 | 6.8 |
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The cyclopropane ring increases steric hindrance, slowing transmetallation in Suzuki-Miyaura reactions but improving regioselectivity .
- Electronic effects : Strain from the cyclopropane ring enhances boron’s electrophilicity, accelerating oxidative addition with palladium catalysts .
Q. Table 4: Suzuki-Miyaura Reaction Optimization Variables
| Variable | Options Tested | Optimal Choice |
|---|---|---|
| Base | KCO, CsF, NaOAc | CsF (yield: 89%) |
| Ligand | SPhos, XPhos, DavePhos | SPhos |
| Solvent | DMF, THF, Dioxane | THF |
Q. What are the challenges in detecting trace impurities of boronic acids in pharmaceuticals, and how can they be addressed?
Methodological Answer:
- Low LOD/LOQ : Use LC-MS/MS in MRM mode for sensitivity (LOD: 0.1 ppm, LOQ: 0.3 ppm) .
- Matrix interference : Derivatization-free protocols reduce sample preparation complexity .
- Validation : Follow ICH guidelines for linearity (R > 0.99) and precision (%RSD < 5%) .
Q. Table 5: LC-MS/MS Validation Parameters
| Parameter | Value |
|---|---|
| LOD | 0.1 ppm |
| LOQ | 0.3 ppm |
| Linearity range | 0.3–10 ppm |
| Accuracy (% recovery) | 98–102% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
